molecular formula C16H33O3S- B1228881 Hexadecane-1-sulfonate

Hexadecane-1-sulfonate

Cat. No. B1228881
M. Wt: 305.5 g/mol
InChI Key: SSILHZFTFWOUJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecane-1-sulfonate is a 1,1-diunsubstituted alkanesulfonate. It is a conjugate base of a hexadecane-1-sulfonic acid.

Scientific Research Applications

Molecular Dynamics and Surfactant Behavior

  • A study by Zhao et al. (2010) explored the molecular dynamics of alkyl benzene sulfonate, including sodium hexadecane benzene sulfonates, at the air/water interface. This research highlighted the surfactant properties and interactions with inorganic salts.

Sulfonic Acid Functional Proton Conducting Phosphazenes

  • Çelebi and Hacıvelioğlu (2017) developed an efficient method to prepare sulfonic acid functional cyclic and polymeric phosphazenes, potentially applicable in various industrial applications.

Biochemical Research and Antibiotics

  • Research by Hoff et al. (2015) on sulfonamides and their residues in food has implications for biochemical research and public health monitoring.

Environmental Bioremediation

  • A study conducted by Aeckersberg et al. (1991) investigated the anaerobic oxidation of saturated hydrocarbons, including hexadecane, by sulfate-reducing bacteria, important in environmental bioremediation.

Aggregation Phenomena in Hydrocarbon Media

  • Sun et al. (1996) explored the aggregation phenomena of a calcium sulfonate additive in hydrocarbon solvents, providing insights into colloidal and surface chemistry.

Catalytic Applications in Hydrodeoxygenation

  • The study by Kasakov et al. (2015) investigated sulfonated carbon supports for nickel nanoparticles in hydrodeoxygenation, highlighting potential catalytic applications.

Surfactant Clustering at Interfaces

  • The work by Paredes et al. (2018) on surfactant clustering at interfaces, including sodium hexadecane-benzene sulfonate, contributes to understanding interfacial phenomena in chemical engineering.

Material Science and Radiolysis

  • Brown and O′donnell (1972) studied the radiolysis of poly(hexene-1 sulfone), providing valuable information for material science and polymer chemistry.

Enhanced Oil Recovery

  • Shi et al. (2014) synthesized hexadecyl internal olefin sulfonate and explored its application in enhanced oil recovery, demonstrating the industrial relevance of such compounds.

properties

Product Name

Hexadecane-1-sulfonate

Molecular Formula

C16H33O3S-

Molecular Weight

305.5 g/mol

IUPAC Name

hexadecane-1-sulfonate

InChI

InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19)/p-1

InChI Key

SSILHZFTFWOUJR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)[O-]

synonyms

cetylsulfonic acid
cetylsulfonic acid, sodium salt
hexadecanesulfonate
hexadecyl sulfonate
sodium cetylsulfate
sodium cetylsulphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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